molecular formula C11H14BrN3O2 B2879809 (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide CAS No. 436099-71-7

(3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide

Cat. No.: B2879809
CAS No.: 436099-71-7
M. Wt: 300.156
InChI Key: NHEYNYHYTABMKD-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of an imidazole ring and a carboxyl group, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide typically involves a multi-step process. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the ethyl and imino groups. The final step involves the addition of the acetic acid moiety and the formation of the hydrobromide salt. Reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis in controlled environments, ensuring high purity and yield. Techniques such as crystallization and recrystallization are employed to obtain the final product in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring acts as a nucleophile, reacting with electrophiles like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of oxidized benzimidazole derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory and immunomodulatory properties, which could be utilized in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The carboxyl group can participate in ionic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

    Benzimidazole: A parent compound with a similar imidazole ring structure.

    2-Methylbenzimidazole: Differing by the presence of a methyl group instead of an ethyl group.

    2-Iminobenzimidazole: Lacking the acetic acid moiety.

Uniqueness: (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide is unique due to the combination of its imidazole ring, ethyl group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-ethyl-2-iminobenzimidazol-1-yl)acetic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.BrH/c1-2-13-8-5-3-4-6-9(8)14(11(13)12)7-10(15)16;/h3-6,12H,2,7H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEYNYHYTABMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CC(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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